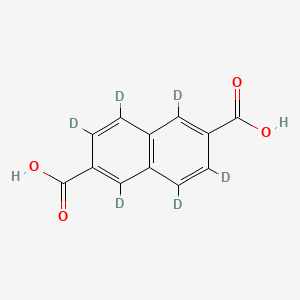

2,6-Naphthalenedicarboxylic-d6 Acid

Description

BenchChem offers high-quality 2,6-Naphthalenedicarboxylic-d6 Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Naphthalenedicarboxylic-d6 Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C12H8O4 |

|---|---|

Poids moléculaire |

222.23 g/mol |

Nom IUPAC |

1,3,4,5,7,8-hexadeuterionaphthalene-2,6-dicarboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16)/i1D,2D,3D,4D,5D,6D |

Clé InChI |

RXOHFPCZGPKIRD-MZWXYZOWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C2=C1C(=C(C(=C2[2H])[2H])C(=O)O)[2H])[2H])C(=O)O)[2H] |

SMILES canonique |

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

2,6-Naphthalenedicarboxylic-d6 Acid: A Technical Guide for Advanced Analytics & Materials Science

Executive Summary

2,6-Naphthalenedicarboxylic-d6 Acid (2,6-NDA-d6) is the fully deuterated isotopologue of 2,6-naphthalenedicarboxylic acid, a rigid aromatic dicarboxylate critical to polymer chemistry and reticular materials science. With a molecular weight of 222.23 g/mol (approx. 6 Da heavier than its non-deuterated counterpart), this compound serves two distinct, high-value functions in modern research:

-

Quantitative Bioanalysis: It acts as an ideal Internal Standard (IS) for the precise quantification of 2,6-NDA (a metabolite of naphthalene-based polymers and industrial precursors) in complex biological matrices via LC-MS/MS, eliminating ionization suppression errors.

-

Neutron Scattering in Materials: In Metal-Organic Frameworks (MOFs), the d6-linker replaces the proteo-form to suppress the high incoherent neutron scattering cross-section of hydrogen. This allows researchers to resolve magnetic structures and locate light guest molecules (like

or

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The deuterated naphthalene core imparts unique mass spectral properties without significantly altering the steric or electronic character of the molecule compared to the H-form.

Table 1: Comparative Physicochemical Data

| Property | 2,6-NDA (Proteo-Form) | 2,6-NDA-d6 (Deutero-Form) |

| CAS Number | 1141-38-4 | 682321-46-6 |

| Molecular Formula | ||

| Molecular Weight | 216.19 g/mol | 222.23 g/mol |

| Isotopic Purity | Natural Abundance | Typically ≥ 98 atom % D |

| Solubility | DMSO, DMF, dilute base; insoluble in water | DMSO, DMF, dilute base; insoluble in water |

| pKa (approx) | 3.54, 4.60 | ~3.55, 4.62 (negligible isotope effect) |

| Appearance | White/Colorless Solid | White/Colorless Solid |

Synthetic Methodology & Isotopic Enrichment

High-purity 2,6-NDA-d6 is typically synthesized via Hydrothermal H/D Exchange or Oxidation of Perdeuterated Precursors . The exchange method is preferred for cost-efficiency, utilizing the reversibility of aromatic electrophilic substitution under forcing conditions.

Figure 1: Deuteration Mechanism (H/D Exchange)

The following diagram illustrates the Platinum-catalyzed hydrothermal exchange process used to achieve high deuterium incorporation on the naphthalene ring.

Caption: Pt-catalyzed hydrothermal H/D exchange mechanism. High temperature facilitates the activation of C-H bonds, allowing substitution by Deuterium from the D2O solvent.

Application I: Quantitative Bioanalysis (LC-MS/MS)

In drug development and environmental toxicology, 2,6-NDA is monitored as a degradation product of Polyethylene Naphthalate (PEN) plastics or as a biomarker. The d6-analog is the gold-standard Internal Standard (IS) because it co-elutes with the analyte but is mass-resolved, correcting for matrix effects.

Experimental Protocol: Preparation & Analysis

Principle: Stable Isotope Dilution Assay (SIDA). Target: Quantification of 2,6-NDA in urine or plasma.

-

Stock Preparation:

-

Dissolve 1.0 mg 2,6-NDA-d6 in 1 mL DMSO (Concentration: 1 mg/mL).

-

Note: Do not use methanol as the primary solvent due to poor solubility; use DMSO or basic water (

).

-

-

Sample Processing:

-

Aliquot: Take 100 µL of biological sample (plasma/urine).

-

Spike: Add 10 µL of IS working solution (e.g., 1 µg/mL 2,6-NDA-d6).

-

Precipitation: Add 300 µL Acetonitrile (ACN) to precipitate proteins. Vortex 30s. Centrifuge at 10,000 x g for 5 min.

-

Supernatant: Transfer to LC vial.

-

-

LC-MS/MS Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.

-

Ionization: ESI Negative Mode (Carboxylic acids ionize best in neg mode:

). -

MRM Transitions:

-

Analyte (2,6-NDA):

(Loss of -

IS (2,6-NDA-d6):

(Loss of -

Note: The +6 Da shift ensures no isotopic overlap (crosstalk) with the natural M+6 isotope of the analyte.

-

-

Figure 2: Analytical Workflow Logic

Caption: Stable Isotope Dilution workflow. The d6-IS corrects for ionization suppression by experiencing the exact same matrix environment as the analyte.

Application II: Neutron Scattering in MOFs

Metal-Organic Frameworks (MOFs) constructed from 2,6-NDA (e.g., analogs of MOF-74 or DUT-series) are candidates for gas storage (

The Physics of Deuteration

-

Hydrogen (

): Has a massive incoherent scattering cross-section (80.27 barns), creating a high background noise that obscures structural details. -

Deuterium (

): Has a very low incoherent cross-section (2.05 barns) and a high coherent cross-section. -

Result: By synthesizing the MOF using 2,6-NDA-d6 , the framework background drops dramatically. This allows researchers to see the nuclear density of adsorbed

or

Case Study: Structural Analysis of Fe-NDC

In studies involving iron-based MOFs (Fe-NDC), using the d6-linker allows the determination of magnetic ordering of the Iron centers at low temperatures without interference from the organic linker's protons.

Handling, Stability, & Safety

-

Storage: Store at room temperature (20-25°C) in a desiccator. Stable for >5 years if kept dry.

-

Hygroscopicity: Low, but carboxylic acids can absorb moisture; keep container tightly sealed.

-

Safety: Irritant. Causes serious eye irritation (H319). Use standard PPE (gloves, goggles).

-

Re-protonation Risk: In highly acidic aqueous solutions at high temperatures (

), back-exchange (D

References

-

LGC Standards. 2,6-Naphthalenedicarboxylic-d6 Acid Product Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). 2,6-Naphthalenedicarboxylic acid Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

-

MedChemExpress. Naphthalene-2,6-dicarboxylic acid-d6: Isotope Labelled Compounds. Retrieved from

-

Organic Syntheses. 2,6-Naphthalenedicarboxylic Acid Preparation. Org. Synth. 1960, 40,[2] 71. (Basis for synthesis logic). Retrieved from

-

Royal Society of Chemistry. Assembly of Nd(III) 2,6-naphthalenedicarboxylates MOFs. (Context for MOF applications). Retrieved from

Sources

Technical Whitepaper: 2,6-Naphthalenedicarboxylic-d6 Acid

[1]

Executive Summary

2,6-Naphthalenedicarboxylic-d6 Acid (2,6-NDC-d6) is the stable, isotope-labeled analog of 2,6-naphthalenedicarboxylic acid (2,6-NDC). As a rigid, aromatic dicarboxylic acid with high symmetry, the protio form is a critical monomer in the synthesis of high-performance polyesters like Polyethylene Naphthalate (PEN) and a robust linker in Metal-Organic Frameworks (MOFs).

The deuterated isotopologue, 2,6-NDC-d6, serves two primary high-value functions:

-

Quantitative Bioanalysis: It acts as the "gold standard" Internal Standard (IS) for the quantification of naphthalene metabolites and polymer degradation products in complex biological matrices using Isotope Dilution Mass Spectrometry (IDMS).

-

Advanced Materials Research: It provides neutron scattering contrast in the structural analysis of MOFs and polymer dynamics, allowing researchers to probe guest-host interactions without the interference of background hydrogen scattering.

This guide details the physicochemical properties, synthesis logic, analytical characterization, and handling protocols for 2,6-NDC-d6.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2,6-NDC-d6 is characterized by the substitution of the six aromatic protons on the naphthalene ring with deuterium. The acidic protons on the carboxylic acid groups remain exchangeable and are typically not labeled in the fixed formula, as they rapidly equilibrate with protic solvents.

Table 1: Comparative Chemical Properties

| Property | 2,6-NDC (Protio) | 2,6-NDC-d6 (Deuterated) |

| CAS Number | 1141-38-4 | 682321-46-6 |

| Chemical Formula | ||

| Molecular Weight | 216.19 g/mol | 222.23 g/mol |

| Isotopic Purity | Natural Abundance | ≥ 98 atom % D |

| Appearance | White to off-white powder | Off-white powder |

| Melting Point | > 300°C (sublimes) | > 300°C (sublimes) |

| pKa (Predicted) | pKa1 ≈ 3.69, pKa2 ≈ 4.70 | Similar (negligible isotope effect on pKa) |

| Solubility (Water) | Insoluble (< 1 mg/L) | Insoluble |

| Solubility (Organic) | Soluble in DMSO, DMF, DMAc | Soluble in DMSO, DMF, DMAc |

| Solubility (Base) | Soluble in aqueous NaOH/KOH | Soluble in aqueous NaOH/KOH |

Critical Note on Solubility: Like its protio analog, 2,6-NDC-d6 is notoriously insoluble in water and common organic solvents (methanol, acetonitrile) in its free acid form. Successful dissolution requires polar aprotic solvents (DMSO) or alkaline aqueous conditions to form the dicarboxylate salt.

Synthesis & Isotopic Enrichment

Synthetic Logic

While H/D exchange on the naphthalene ring is possible under harsh hydrothermal conditions, it often yields incomplete enrichment or scrambling. The preferred high-fidelity route for producing 2,6-NDC-d6 involves the de novo oxidation of a pre-deuterated precursor, specifically 2,6-dimethylnaphthalene-d12 (or d10). This ensures the aromatic ring deuterium atoms are chemically fixed and non-labile.

Reaction Pathway

The synthesis mirrors the industrial "Amoco Process" but on a laboratory scale, utilizing a Cobalt/Manganese/Bromide catalyst system to oxidize the methyl groups to carboxylic acids.

Figure 1: Synthetic pathway for 2,6-NDC-d6 via oxidation of deuterated dimethylnaphthalene.[1][2]

Analytical Characterization

Validating the identity of 2,6-NDC-d6 requires specific attention to the "silencing" of signals in proton NMR and the mass shift in MS.

Nuclear Magnetic Resonance (NMR)

-

H-NMR (DMSO-d6): The spectrum will be essentially silent in the aromatic region (7.8 – 8.7 ppm) where the protio analog shows characteristic doublets and singlets.

-

Residual Signal: A small residual peak may be observed depending on the %D enrichment (e.g., if 98% D, 2% H remains).

-

Carboxyl Protons: A broad singlet at ~13.0 ppm (COOH) will be visible, as these protons exchange with the solvent and are not deuterated in the fixed structure.

-

- C-NMR: Shows the characteristic carbon skeleton signals but with upfield isotopic shifts (0.1 – 0.3 ppm) and C-D coupling (triplets) compared to the protio standard.

Mass Spectrometry (MS)

-

Ionization: Negative Electrospray Ionization (ESI-) is preferred due to the acidic carboxylic groups.

-

Parent Ion:

-

2,6-NDC (Protio):

m/z -

2,6-NDC-d6:

m/z (+6 Da shift)

-

-

Fragmentation: Collision Induced Dissociation (CID) typically yields sequential loss of

(44 Da). The deuterated ring is stable, so the fragments retain the mass shift.

Applications & Experimental Protocols

Application A: Internal Standard for LC-MS Quantitation

2,6-NDC is a biomarker for naphthalene exposure and a leachate analyte for food contact materials (PEN plastics). The d6 analog corrects for matrix effects and ionization suppression.

Protocol 1: Preparation of Stock Standard Solution

Objective: Create a stable 1.0 mg/mL stock solution of 2,6-NDC-d6. Challenge: The free acid is insoluble in methanol/water.

-

Weighing: Accurately weigh 10.0 mg of 2,6-NDC-d6 into a 10 mL volumetric flask.

-

Dissolution (Choice of Solvent):

-

Option A (DMSO): Add 5 mL of DMSO. Sonicate for 10 minutes at 40°C until fully dissolved. Dilute to volume with DMSO.

-

Option B (Basic Methanol): Add 1 mL of 0.1 M NaOH (aq). Sonicate until dissolved (forms the sodium salt). Dilute to volume with Methanol.

-

-

Storage: Transfer to amber glass vials. Store at -20°C.

Application B: Synthesis of Deuterated MOFs

Deuterated linkers are used in MOFs (e.g., IRMOF-8-d6) to reduce incoherent neutron scattering background during gas adsorption studies.

Protocol 2: Solvothermal Synthesis (General Workflow)

-

Precursor Mix: In a 20 mL scintillation vial, dissolve

(metal node) and 2,6-NDC-d6 (linker) in Diethylformamide (DEF). -

Activation: Sonicate to ensure homogeneity.

-

Crystallization: Seal the vial and heat in a programmable oven at 95°C for 24–48 hours.

-

Washing: Decant mother liquor. Wash crystals with anhydrous DMF (

mL) then -

Activation: Solvent exchange with chloroform followed by vacuum drying at 120°C activates the pores.

Handling, Stability & Safety

H/D Exchange Precautions

-

Ring Protons: The aromatic C-D bonds are stable under standard storage and analytical conditions (pH 2–10). They do not back-exchange with solvent water.

-

Carboxyl Protons: The acidic protons (-COOH) are labile . When dissolved in

or

Safety Profile

-

Signal Word: Warning

-

Hazards: Causes skin irritation (H315), eye irritation (H319).

-

PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Disposal: Dispose of as organic chemical waste.

References

-

LGC Standards. 2,6-Naphthalenedicarboxylic-d6 Acid Product Data Sheet. Retrieved from

-

MedChemExpress. Naphthalene-2,6-dicarboxylic acid-d6 Technical Information. Retrieved from

-

NIST Chemistry WebBook. 2,6-Naphthalenedicarboxylic acid (Protio) Thermochemical Data. SRD 69.[6] Retrieved from

-

Lillwitz, L. D. (2001).[1] Production of Dimethyl-2,6-Naphthalenedicarboxylate: Precursor to Polyethylene Naphthalate. Applied Catalysis A: General, 221(1–2), 337–358.[1]

-

BenchChem. The Genesis of a High-Performance Monomer: A Technical Guide to the Discovery and Synthesis of Naphthalene-2,6-dicarboxylate. Retrieved from

Sources

- 1. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 2. US6040417A - Process for preparing polyethylene naphthalate based polymers - Google Patents [patents.google.com]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. CN104672438A - Method for synthesizing PEN (Polyethylene Naphthalate) by ester exchange method - Google Patents [patents.google.com]

- 6. 2,6-Naphthalenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

Technical Guide: Synthesis of 2,6-Naphthalenedicarboxylic-d6 Acid

[1][2][3][4][5][6]

Executive Summary

Target Molecule: 2,6-Naphthalenedicarboxylic-d6 Acid (CAS: N/A for specific isotopologue; Generic: 1141-38-4) Formula: C₁₀D₆H₂O₄ (Core naphthalene ring is fully deuterated; carboxylic protons are exchangeable) Applications: Neutron scattering studies (SANS), internal standards for LC-MS/GC-MS quantitation of polyester metabolites, and solid-state NMR probes in MOF (Metal-Organic Framework) research.

This guide prioritizes a Linear Oxidative Pathway . Unlike the Henkel process (isomerization of phthalates), which suffers from scrambling and difficult purification of isotopologues, the oxidative pathway preserves the aromatic isotopic signature established in the precursor.

Strategic Pathway Analysis

The synthesis is divided into two critical phases to maximize isotopic purity (>98 atom% D) and chemical yield.

Phase 1: Precursor Engineering (Deuteration)

We utilize 2,6-Dimethylnaphthalene (2,6-DMN) as the starting scaffold. Direct deuteration of the final acid (2,6-NDC) is kinetically hindered due to the electron-withdrawing carboxylic groups and poor solubility. Therefore, H/D exchange is performed on the electron-rich alkyl-naphthalene precursor.

-

Method: Hydrothermal H/D Exchange.

-

Catalyst: Pt/C or Pd/C.

-

Source: D₂O.

Phase 2: Oxidative Transformation

The deuterated precursor (2,6-DMN-d₁₂) is oxidized to the target acid.

-

Method: Modified Amoco Process (Co/Mn/Br catalyzed liquid-phase oxidation).

-

Rationale: This radical-chain mechanism effectively oxidizes benzylic carbons to carboxylic acids without compromising the aromatic C-D bonds, provided the solvent system is controlled.

Figure 1: Strategic synthesis pathway from commercial precursor to deuterated target.

Detailed Experimental Protocols

Phase 1: Synthesis of 2,6-Dimethylnaphthalene-d₁₂

Objective: Saturation of the aromatic and aliphatic protons with deuterium. Note: While we only strictly need the aromatic ring deuterated (d6), full deuteration (d12) is experimentally cleaner as benzylic protons exchange faster than aryl protons. The methyl deuteriums will be sacrificed (oxidized) in Phase 2.

Reagents:

-

Deuterium Oxide (D₂O), 99.9% D.

-

Platinum on Carbon (Pt/C), 5% or 10% loading (wetted).

-

Additives: Sodium chloride (trace) can sometimes promote exchange by increasing ionic strength, though not strictly required.

Protocol:

-

Loading: In a 100 mL Hastelloy or Stainless Steel high-pressure autoclave, charge 2,6-DMN (5.0 g), Pt/C (0.5 g), and D₂O (40 mL).

-

Inerting: Seal the reactor. Purge with N₂ gas (3 cycles) to remove oxygen.

-

Exchange Reaction: Heat the reactor to 220–250°C with vigorous stirring (1000 rpm). The internal pressure will rise to ~25–40 bar (autogenous steam pressure). Maintain for 12–24 hours.

-

Workup: Cool to room temperature. Extract the reaction mixture with deuterated chloroform (CDCl₃) or dichloromethane (DCM) if immediate analysis is required, or simply filter off the catalyst.

-

Note: Since 2,6-DMN is solid, it may crystallize upon cooling. Re-dissolve in hot organic solvent to filter the Pt/C.

-

-

Cycle Repeat: Analyze isotopic purity by ¹H-NMR. If <98% D, repeat the process with fresh D₂O. Typically, 2 cycles are required for >98% enrichment.

Phase 2: Oxidation to 2,6-NDC-d₆ (Modified Amoco Process)

Objective: Selective oxidation of methyl groups to carboxylic acids while preserving the aromatic deuteration.

Reagents:

-

2,6-DMN-d₁₂ (from Phase 1).

-

Cobalt(II) Acetate Tetrahydrate [Co(OAc)₂·4H₂O].

-

Manganese(II) Acetate Tetrahydrate [Mn(OAc)₂·4H₂O].

-

Hydrobromic Acid (HBr), 48% aq. (Promoter).

-

Solvent: Glacial Acetic Acid (AcOH).

-

Critical Note: While the solvent is protic (H-based), the radical mechanism abstracts H from the methyl groups of the substrate. Aromatic C-D exchange with the solvent is negligible under these oxidative conditions compared to the rate of oxidation.

-

Protocol:

-

Reactor Setup: Use a Titanium or Hastelloy autoclave (corrosion resistant to HBr/AcOH).

-

Charge: Add 2,6-DMN-d₁₂ (2.0 g), Co(OAc)₂ (0.1 eq), Mn(OAc)₂ (0.3 eq), and HBr (0.1 eq) into Glacial Acetic Acid (30 mL).

-

Oxidation: Pressurize with Air or O₂ to 20 bar. Heat to 180–200°C .

-

Monitoring: The reaction consumes oxygen. Maintain pressure by topping up with O₂ or continuous flow.[2] Reaction time is typically 1–3 hours.

-

Termination: Cool to 80°C. Vent excess pressure.

-

Isolation: The product, 2,6-NDC-d₆, is insoluble in acetic acid and will precipitate as a white/off-white solid.

-

Purification:

-

Filter the hot slurry.[8]

-

Wash the cake with hot acetic acid (to remove catalyst metals) followed by water.

-

Sublimation: For ultra-high purity (required for neutron scattering), sublime the crude acid at 300°C under high vacuum (<0.1 mbar).

-

Analytical Validation & QC

Data Summary Table

| Parameter | Specification | Method |

| Chemical Purity | > 99.0% | HPLC (UV 254 nm) |

| Isotopic Enrichment | > 98 atom% D | ¹H-NMR (Residual H integration) |

| Appearance | White crystalline powder | Visual |

| Melting Point | > 300°C (Decomposes) | DSC |

| Residual Metals | Co/Mn < 10 ppm | ICP-MS |

Validation Logic

-

¹H-NMR (DMSO-d₆): The non-deuterated 2,6-NDC shows a singlet at δ 8.6 (H1, H5) and a doublet at δ 8.0-8.2 (H3, H4, H7, H8). In 2,6-NDC-d₆, these signals should be absent (or <2% integral). A broad singlet at δ 13.0+ (COOH) will remain visible as these protons exchange with the solvent/moisture.

-

Mass Spectrometry (EI/ESI): Monitor the molecular ion shift.

-

Native 2,6-NDC MW: 216.19 g/mol .

-

2,6-NDC-d₆ MW: ~222.23 g/mol (+6 mass units).

-

Process Visualization

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.

References

-

Amoco Process (Oxidation Protocol)

-

Albertins, R., et al. "Process for the production of 2,6-naphthalenedicarboxylic acid."[1] U.S. Patent 4,933,491. (1990).

-

-

Hydrothermal H/D Exchange

- Sajiki, H., et al. "Efficient H/D Exchange Reaction of Aromatic Compounds with D2O Catalyzed by Pt/C." Organic Letters, 6(9), 1485–1487 (2004).

-

General Naphthalenedicarboxylic Acid Synthesis

-

Properties and Applications

-

Lillwitz, L. D.[9] "Production of dimethyl-2,6-naphthalenedicarboxylate: precursor to polyethylene naphthalate." Applied Catalysis A: General, 221(1-2), 337-358 (2001).

-

Sources

- 1. WO1993012065A1 - Process for preparing purified 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. nacatsoc.org [nacatsoc.org]

- 4. EP0562105B1 - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. EP0362651A2 - Process for the production of 2,6-dimethylnaphthalene - Google Patents [patents.google.com]

- 7. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

2,6-Naphthalenedicarboxylic-d6 Acid CAS number

Technical Monograph: 2,6-Naphthalenedicarboxylic-d6 Acid Precision Isotope Labeling for High-Performance Polymer Analysis and Metabolic Tracing[1]

Abstract

This technical guide profiles 2,6-Naphthalenedicarboxylic-d6 Acid (CAS 682321-46-6) , the stable isotope-labeled analog of the industrial monomer 2,6-NDA.[1] As the critical internal standard for quantifying migration levels of Polyethylene Naphthalate (PEN) oligomers in food contact materials and pharmaceutical packaging, this compound enables researchers to eliminate matrix ionization effects in LC-MS/MS workflows.[1] This document details its chemical properties, synthesis logic, validated experimental protocols, and safety handling.[1]

Chemical Identity & Physical Properties

The distinction between the unlabelled parent and the deuterated standard is critical for mass resolution.[1] The d6 isotopologue features deuterium substitution at the 1, 3, 4, 5, 7, and 8 positions of the naphthalene ring, leaving the carboxylic acid protons exchangeable.[1]

| Property | Unlabelled Standard (Native) | Deuterated Standard (d6) |

| CAS Number | 1141-38-4 | 682321-46-6 |

| IUPAC Name | Naphthalene-2,6-dicarboxylic acid | 1,3,4,5,7,8-Hexadeuterionaphthalene-2,6-dicarboxylic acid |

| Formula | C₁₂H₈O₄ | C₁₂H₂D₆O₄ |

| Molecular Weight | 216.19 g/mol | 222.23 g/mol |

| Mass Shift (+Δ) | — | +6.04 Da (Shift allows clear MS separation) |

| Appearance | White to off-white powder | White to off-white powder |

| Solubility | DMSO, dilute base (NaOH), DMF | DMSO, dilute base (NaOH), DMF |

| Purity (Isotopic) | Natural Abundance | ≥98 atom % D |

Technical Note: The carboxylic acid protons (-COOH) are not deuterated in the standard commercial "d6" product because they rapidly exchange with protic solvents (water/methanol) during LC-MS analysis.[1] The +6 Da mass shift is derived entirely from the stable aromatic ring deuteration.[1]

Synthesis & Isotopic Logic

The synthesis of 2,6-NDA-d6 typically bypasses direct H/D exchange of the acid due to electronic deactivation by the carboxyl groups.[1] Instead, it follows a de novo construction or oxidation pathway from deuterated precursors.[1]

Mechanistic Pathway

-

Precursor Selection: Utilization of Naphthalene-d8 or 2,6-Dimethylnaphthalene-d12.[1]

-

Oxidation: Catalytic oxidation (Co/Mn/Br system) converts alkyl groups to carboxylic acids.[1]

-

Purification: Recrystallization eliminates partially deuterated isotopologues (d5/d4) that would broaden MS peaks.[1]

DOT Diagram: Isotopic Integrity in Analysis The following diagram illustrates why ring deuteration is chosen over carboxyl deuteration for analytical stability.

Caption: Logical flow demonstrating why stable ring deuteration (C-D) is essential for maintaining the mass shift in protic LC solvents, whereas carboxyl protons exchange.

Applications in R&D and Compliance

A. Food Contact Material (FCM) Migration Studies

Polyethylene Naphthalate (PEN) is increasingly used in high-performance bottling (e.g., hot-fill beverages).[1] Regulatory bodies (FDA, EFSA) require quantification of migrating monomers.[1]

-

Challenge: Food matrices (fatty simulants, ethanol) cause significant ion suppression in Mass Spectrometry.[1]

-

Solution: Spiking 2,6-NDA-d6 into the sample prior to extraction.[1] Since the d6 analog co-elutes with the target analyte but has a distinct mass, it experiences the exact same matrix effects, allowing for precise ratio-metric quantification.[1]

B. Polymer Physics & Neutron Scattering

In Small-Angle Neutron Scattering (SANS), deuterated monomers are polymerized to create contrast against a hydrogenated polymer matrix.[1] This allows researchers to visualize the chain conformation and radius of gyration (

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify 2,6-NDA migration from packaging using the d6 internal standard.

Reagents

-

Solvents: LC-MS grade Methanol, Water, Ammonium Acetate.[1]

Step-by-Step Workflow

-

Stock Preparation:

-

Sample Extraction:

-

LC-MS/MS Parameters:

-

MRM Transitions (Multiple Reaction Monitoring):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2,6-NDA (Native) | 215.0 [M-H]⁻ | 171.0 [M-CO₂-H]⁻ | 30 | 20 |

| 2,6-NDA-d6 (IS) | 221.0 [M-H]⁻ | 177.0 [M-CO₂-H]⁻ | 30 | 20 |

Validation Check: The retention time of the d6 standard must match the native analyte within ±0.05 minutes. If a shift is observed, check for "deuterium isotope effect" on separation, though rare on C18 columns.[1]

Handling & Safety (SDS Summary)

While stable, 2,6-NDA-d6 acts as a weak acid and potential irritant.[1]

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[1]

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during weighing to prevent inhalation of fine dust.[1]

-

Storage: Keep container tightly closed in a dry, well-ventilated place. Hygroscopic; store under inert gas if possible.[1]

References

-

LGC Standards. (n.d.). 2,6-Naphthalenedicarboxylic-d6 Acid Product Sheet. Retrieved from

-

AA Blocks. (n.d.). Product Data: CAS 682321-46-6.[1][8][7][9] Retrieved from

-

Lillwitz, L. D. (2001).[1][6] "Production of Dimethyl-2,6-Naphthalenedicarboxylate: Precursor to Polyethylene Naphthalate". Applied Catalysis A: General, 221(1–2), 337–358.[1][6]

-

SIELC Technologies. (2018).[1] Separation of 2,6-Naphthalenedicarboxylic acid on Newcrom R1 HPLC column. Retrieved from

-

NIST Chemistry WebBook. (n.d.).[1] 2,6-Naphthalenedicarboxylic acid Mass Spectrum. Retrieved from [1]

Sources

- 1. 2,6-Naphthalenedicarboxylic-d6 Acid | LGC Standards [lgcstandards.com]

- 2. 2,6-Naphthalenedicarboxylic acid [webbook.nist.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. bcp-instruments.com [bcp-instruments.com]

- 6. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 7. 2,6-Naphthalenedicarboxylic-d6 Acid | LGC Standards [lgcstandards.com]

- 8. aablocks.com [aablocks.com]

- 9. medchemexpress.com [medchemexpress.com]

Molecular Structure of 2,6-Naphthalenedicarboxylic-d6 Acid

Technical Guide for Research & Development

Executive Summary

2,6-Naphthalenedicarboxylic-d6 acid (2,6-NDA-d6) is the fully deuterated isotopologue of 2,6-naphthalenedicarboxylic acid, a rigid aromatic dicarboxylate linker critical to materials science. It serves as a high-precision probe in Solid-State Nuclear Magnetic Resonance (SSNMR) and Neutron Scattering experiments.

By replacing the six aromatic protons of the naphthalene core with deuterium (

Molecular Architecture & Properties[1]

Structural Specifications

The molecule consists of a naphthalene core substituted at the 2 and 6 positions with carboxylic acid groups.[1] In the d6 isotopologue, all hydrogen atoms attached to the aromatic ring are replaced by deuterium.

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | ~222.23 g/mol (vs. 216.19 g/mol for protio) |

| CAS Number | 682321-46-6 |

| Symmetry Point Group | |

| Isotopic Enrichment | Typically >98 atom % D |

| Acid Dissociation ( |

Deuteration Pattern

The "d6" designation specifically refers to the aromatic ring protons. The carboxylic acid protons (-COOH) remain exchangeable with the solvent environment (H/D exchange).

-

Positions 1, 3, 4, 5, 7, 8: Deuterium (

H) -

Carboxyl Groups: Hydrogen (

H) or Deuterium (

Synthesis & Production Protocols

High-purity 2,6-NDA-d6 is typically produced via two primary routes: Hydrothermal H/D Exchange (for cost-efficiency) or De Novo Synthesis from deuterated precursors (for maximal isotopic purity).

Pathway A: Catalytic Hydrothermal H/D Exchange

This method utilizes the reversibility of aromatic electrophilic substitution at high temperatures to exchange protium for deuterium.

Protocol:

-

Reagents: Suspend 2,6-naphthalenedicarboxylic acid (protio) in

(99.9% D). -

Catalyst: Add 5 wt% Pt/C or Pd/C catalyst.

-

Reaction: Seal in a stainless steel autoclave (Parr reactor). Heat to 220–250°C for 24–48 hours.

-

Purification: Filter hot to remove catalyst. Acidify if necessary (though usually handled as the salt). Recrystallize from

or dry DMF. -

Validation: Check MS for M+6 peak. Repeat cycle if enrichment <98%.

Pathway B: Oxidation of Deuterated Precursors

This route ensures higher isotopic fidelity but is more resource-intensive.

Protocol:

-

Precursor: Start with Naphthalene-d8 (commercially available).[4]

-

Alkylation: Friedel-Crafts alkylation with methyl iodide (or deuterated methyl iodide) to form dimethylnaphthalene isomers. Isolate 2,6-dimethylnaphthalene-d10 (or d6).

-

Oxidation: Liquid-phase oxidation using Co/Mn/Br catalyst system in acetic acid (Amoco process conditions) at 200°C.

-

Result: Yields 2,6-NDA-d6 with no scrambling of the ring isotopes.

Synthesis Logic Diagram

Figure 1: Dual pathways for the synthesis of 2,6-NDA-d6. Pathway A (bottom) relies on H/D exchange, while Pathway B (top) uses deuterated starting materials.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR)

Solution State (

-

Solvent: DMSO-d6 + NaOD (to solubilize as the dicarboxylate).

-

Observation: The spectrum should be silent in the aromatic region (7.8–8.6 ppm). Residual peaks indicate incomplete deuteration.

-

Standard: Use an internal standard (e.g., maleic acid) to quantify residual protons.

Solid State (

-

Technique: Static Deuterium Echo Spectroscopy.

-

Signal: A Pake doublet pattern. The splitting (

) is dominated by the Quadrupole Coupling Constant ( -

Utility: This is the primary quality control for "dynamics-ready" materials.

Vibrational Spectroscopy (FT-IR)

-

C-H Stretch: Disappearance of bands at 3050–3100 cm

. -

C-D Stretch: Appearance of new bands at 2250–2300 cm

. -

Fingerprint: Shift in ring breathing modes due to the mass effect of deuterium (

).

Advanced Applications: MOF Dynamics

The most critical application of 2,6-NDA-d6 is in probing the "breathing" and rotational dynamics of Metal-Organic Frameworks, such as DUT-8(Ni) or IRMOF-8-d6 .

Case Study: Rotational Mobility in DUT-8

Researchers use 2,6-NDA-d6 to distinguish the motion of the organic linker from the static metal nodes.

Experimental Workflow:

-

Synthesis: Solvothermal reaction of

with 2,6-NDA-d6 in DMF. -

Activation: Removal of solvent to trigger the "closed" pore phase.

-

Measurement: Static

H SSNMR at variable temperatures (100K – 300K). -

Analysis:

-

Static Linker: Broad Pake doublet (~125 kHz width).

-

Fast Rotation: Collapse of the doublet to a narrow singularity or motionally averaged pattern.

-

Result: DUT-8 linkers often show restricted "flipping" modes rather than free rotation, confirming structural rigidity.

-

Dynamics Analysis Logic

Figure 2: Workflow for determining linker mobility in MOFs using 2,6-NDA-d6.

References

-

LGC Standards. (2024). 2,6-Naphthalenedicarboxylic-d6 Acid Product Sheet. Retrieved from

- Klein, N., et al. (2011). "Structural flexibility and guest-induced dynamics in the metal-organic framework DUT-8(Ni)." Physical Chemistry Chemical Physics.

-

CDN Isotopes. (2024). Deuterated Aromatic Acids: Synthesis and Applications. Retrieved from

-

Organic Syntheses. (1960). 2,6-Naphthalenedicarboxylic Acid (Protio Protocol Reference). Org.[4][5] Synth. 40,[6] 71. Retrieved from

-

NIST Chemistry WebBook. (2024). 2,6-Naphthalenedicarboxylic acid, dimethyl ester Spectra. Retrieved from

Sources

- 1. Thermally stable metal–organic framework based iron 2,6-naphthalenedicarboxylic catalyst (Fe-NDC) for syngas conversion to olefin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Catalytic Valorization of Methyl 2-Furoate to Diacids or Dicarboxylates - ProQuest [proquest.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Advanced Protocols for the Deuterium Labeling of Naphthalenedicarboxylic Acid (NDA)

Executive Summary & Strategic Importance

Naphthalenedicarboxylic acid (NDA) , particularly the 2,6-NDA and 1,4-NDA isomers, serves as a critical rigid linker in the synthesis of Metal-Organic Frameworks (MOFs) like UiO-66 analogs and IRMOF series, and as a monomer for high-performance polymers (e.g., Polyethylene Naphthalate, PEN).

Deuterium labeling of NDA is not merely a synthetic exercise but a strategic necessity for two primary fields:

-

Neutron Scattering in Materials Science: Hydrogen (

H) has a massive incoherent neutron scattering cross-section (80.27 barns), which creates significant background noise, obscuring structural details of adsorbed guests in MOFs. Deuterium ( -

Pharmacokinetics (DMPK): In drug discovery, NDA derivatives often appear as metabolites. Deuteration at metabolic "hotspots" (Kinetic Isotope Effect) can stabilize the molecule against cytochrome P450 oxidation, extending half-life, or serve as non-exchangeable internal standards for LC-MS/MS quantitation.

This guide details two field-proven protocols for generating deuterated NDA: Hydrothermal Pt-Catalyzed H/D Exchange (for global labeling) and Reductive Dehalogenation (for site-specific labeling).

Mechanistic Principles of Labeling

The Challenge of Solubility and Reactivity

NDA is notoriously insoluble in neutral aqueous media and common organic solvents due to strong

-

Causality: Standard electrophilic aromatic substitution (EAS) with

often leads to sulfonation byproducts or incomplete exchange due to the electron-withdrawing nature of the carboxyl groups. -

Solution: We utilize the dicarboxylate dianion in basic

. This solubilizes the substrate and activates the ring for heterogeneous metal-catalyzed exchange via the Spillover Mechanism .

Mechanism: Pt-Catalyzed Spillover

In the heterogeneous exchange method,

Figure 1: Mechanistic flow of Heterogeneous Pt-Catalyzed H/D Exchange.

Protocol A: Hydrothermal H/D Exchange (Global Labeling)

Objective: Synthesis of perdeuterated 2,6-naphthalenedicarboxylic acid (

Reagents & Equipment[1][2][3][4]

-

Substrate: 2,6-Naphthalenedicarboxylic acid (99%).

-

Solvent: Deuterium Oxide (

, 99.9 atom % D). -

Base: NaOD (40 wt% in

) or anhydrous -

Catalyst: 10% Pt/C (dry or

wet paste). Note: Do not use H2O-wet paste. -

Vessel: 23 mL or 45 mL PTFE-lined Parr acid digestion vessel (hydrothermal reactor).

Step-by-Step Methodology

-

Preparation of the Dianion Solution:

-

In a glovebox or under

, weigh 1.0 g (4.6 mmol) of 2,6-NDA into the PTFE liner. -

Add 15 mL of

. -

Add stoichiometric NaOD (approx. 2.1 equiv) to convert the acid to the disodium salt.

-

Validation Point: The solution must be clear. If turbid, gently warm or add minimal excess NaOD. The pH should be >10 to ensure full solubility and prevent catalyst poisoning by free acid precipitation.

-

-

Catalyst Loading:

-

Add 100 mg of 10% Pt/C (10 wt% loading relative to substrate).

-

Expert Insight: Pt is preferred over Pd for naphthalene rings at high temperatures as it minimizes reduction of the aromatic ring (hydrogenation) vs. exchange (deuteration).

-

-

Hydrothermal Treatment:

-

Seal the autoclave tightly.

-

Heat to 160°C for 24–48 hours in a convection oven.

-

Causality: High temperature is required to overcome the activation energy for C-H bond breaking at the sterically hindered positions (1,3,4,5,7,8).

-

-

Work-up & Purification:

-

Filter the catalyst through a 0.2 µm PTFE membrane or Celite pad. Wash the pad with 5 mL

. -

Acidification: Slowly add dilute DCl (or HCl if 100% isotopic purity at the labile acid protons is not required immediately) to pH < 2.

-

The deuterated free acid (

-NDA) will precipitate as a white solid. -

Filter, wash with cold water, and dry under vacuum at 80°C.

-

Cycle Repetition (Optional but Recommended):

-

Analyze by

H-NMR.[3] If incorporation is <95%, repeat the process with fresh

-

Protocol B: Reductive Dehalogenation (Site-Specific Labeling)

Objective: Synthesis of regioselectively labeled NDA (e.g., 1,5-dideutero-2,6-NDA). Applicability: Required when specific proton positions must remain for NMR studies or mechanistic probing.

Reagents

-

Precursor: Brominated NDA derivatives (e.g., 1,5-dibromo-2,6-naphthalenedicarboxylic acid).

-

Deuterium Source:

gas (balloon or lecture bottle). -

Catalyst: Pd/C (5-10%).

-

Solvent: Methanol-

or Ethanol-

Methodology

-

Dissolution: Dissolve the brominated precursor in deuterated solvent containing 2.5 equiv of base (to neutralize the HBr/DBr byproduct).

-

Exchange: Purge the flask with

, then introduce -

Reaction: Stir vigorously at Room Temperature (RT) to 40°C for 12 hours.

-

Expert Insight: Unlike H/D exchange, dehalogenation is rapid and irreversible. Monitoring by HPLC is recommended to prevent over-reduction of the naphthalene ring.

-

-

Isolation: Filter catalyst, acidify, and recrystallize.

Analytical Validation & Data Presentation

NMR Characterization

The primary validation method is

-

Standard 2,6-NDA (

H-NMR, DMSO-- 8.65 (s, 2H, H-1,5)

- 8.18 (d, 2H, H-4,8)

- 8.05 (d, 2H, H-3,7)

-

Validation Calculation:

Use an internal standard like Maleic Acid or Trimethoxybenzene for precise quantitation.

Mass Spectrometry (Isotopologue Distribution)

High-Resolution Mass Spectrometry (HRMS) in negative mode (ESI-) is required to determine the distribution of

Table 1: Expected Mass Shifts for 2,6-NDA (

| Isotopologue | Formula | m/z (M-H)- | Description |

| d0 (Native) | 215.03 | Unlabeled precursor | |

| d6 (Target) | 221.07 | Fully deuterated ring | |

| d5 | 220.06 | Incomplete exchange (common impurity) |

Note: The carboxylic protons exchange rapidly with the solvent. In MS, they will reflect the solvent used for injection (usually H/D mix).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the hydrothermal deuteration of NDA.

References

-

Lillwitz, L. D. (2001).[5] "Production of Dimethyl-2,6-Naphthalenedicarboxylate: Precursor to Polyethylene Naphthalate". Applied Catalysis A: General, 221(1–2), 337–358.[5] Link

-

Raecke, B., & Schirp, H. (1960).[5] "2,6-Naphthalenedicarboxylic acid".[6][5][7][8] Organic Syntheses, 40, 71. Link[5]

-

Sajiki, H., et al. (2005). "Efficient H/D Exchange of Aromatic Compounds in D2O Catalyzed by Pd/C". Tetrahedron Letters, 46(41), 6995-6998. Link

-

Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability (UiO-66)". Journal of the American Chemical Society, 130(42), 13850–13851. Link

-

Atzrodt, J., et al. (2007). "The Renaissance of H/D Exchange". Angewandte Chemie International Edition, 46(41), 7744-7765. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. KR101978651B1 - Method for preparing deuterated orgarnic compounds and deuterated orgarnic compounds produced by the same - Google Patents [patents.google.com]

- 3. d-nb.info [d-nb.info]

- 4. d-nb.info [d-nb.info]

- 5. 2,6-Naphthalenedicarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,6-NAPHTHALENEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

Technical Guide: Isotopic Purity Assessment of Commercial d6-2,6-Naphthalenedicarboxylic Acid (d6-H2ndc)

Executive Summary

This technical guide addresses the critical quality attributes (CQAs) of deuterated 2,6-naphthalenedicarboxylic acid (

Part 1: The Criticality of Isotopic Purity

The Neutron Scattering "Contrast" Problem

In neutron diffraction and Small-Angle Neutron Scattering (SANS), the utility of

-

Incoherent Scattering Noise: Hydrogen has a massive incoherent scattering cross-section (

barns) compared to Deuterium ( -

Structural Artifacts: In kinetic studies of MOF formation, isotopic impurities can lead to artificial "disorder" parameters during Rietveld refinement, as the scattering centers are not uniform.

Vibrational Spectroscopy & Dynamics

For researchers using Inelastic Neutron Scattering (INS) or solid-state NMR to probe lattice dynamics:

-

Symmetry Breaking: The presence of a

-isotopologue (one residual proton) breaks the

Part 2: Synthetic Pathways & Impurity Origins

To detect impurities, one must understand their origin. Commercial

Route A: Hydrothermal H/D Exchange (Most Common)

Manufacturers subject protonated H

-

The Trap: The exchange is electrophilic. The

-protons (positions 1, 4, 5, 8) and -

Impurity Profile: Incomplete exchange often results in regio-selective impurities . You may find batches that are 99% D at the

-positions but only 90% D at the

Route B: Oxidation of Deuterated Precursors

Oxidation of

-

The Trap: If the starting material was not 99.9% pure, the oxidation step preserves the isotopic defects.

-

Impurity Profile: Statistical distribution of protons (random

,

Visualization: Impurity Propagation Logic

Figure 1: Logic flow illustrating how synthetic routes dictate the specific isotopic impurity profile (

Part 3: Analytical Validation Framework

This section details the Self-Validating Protocol to quantify isotopic purity. Do not rely solely on the Certificate of Analysis (CoA).

Quantitative 1H-NMR (qNMR) Protocol

The goal is to quantify residual protons. Since the signal will be tiny, standard parameters will fail.

Reagents:

-

Solvent: DMSO-

(99.96% D) or NaOD/D -

Internal Standard (IS): Maleic Acid (traceable standard). Must have a relaxation time (

) similar to the analyte's residual protons.

The Protocol:

-

Stoichiometry: Prepare a mixture where the molar ratio of IS to

-H -

Pulse Sequence: Use a

pulse. -

Relaxation Delay (

): CRITICAL. Residual protons in a deuterated rigid ring have extremely long-

Validation Step: Measure

first. Set

-

-

Acquisition: Collect 64–128 scans to improve S/N ratio for the tiny residual peaks.

-

Calculation:

Where

High-Resolution Mass Spectrometry (HRMS)

NMR gives an average. MS gives the distribution (

Method: Direct Infusion ESI-MS (Negative Mode).

Analysis: Look for the

-

-H

-

-H

Data Interpretation Table:

| Species | m/z (approx) | Ideal Abundance | Acceptable Commercial Limit | Impact on Neutron Data |

| 221.23 | >99.5% | >98.0% | Primary Signal | |

| 220.22 | <0.5% | <1.5% | Symmetry Breaking | |

| 219.21 | <0.1% | <0.5% | High Incoherent Noise |

Visualization: QC Workflow

Figure 2: Step-by-step Quality Control workflow ensuring both average deuteration (NMR) and isotopologue purity (MS) meet experimental needs.

Part 4: Handling & Storage

Even 99.9% pure material can degrade if mishandled.

-

H/D Back-Exchange: The aromatic protons are stable. However, the carboxylic acid protons (COOH) exchange instantly with atmospheric moisture.

-

Mitigation: This is acceptable for MOF synthesis (as these protons are lost upon coordination), but for weighing and stoichiometry, the variable mass of COOH vs COOD matters. Store in a desiccator.

-

-

Recrystallization: If purity is

, recrystallization from D

References

-

Vertex Pharmaceuticals. (2025). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Isotope.com. Link

- Holz, M., et al. (2005). Deuterium Isotope Effects on NMR Chemical Shifts and Relaxation. Journal of Magnetic Resonance.

-

National Institutes of Health (NIH). (2025). Isotopologue Distributions of Peptide Product Ions by Tandem Mass Spectrometry. Link

-

BIPM / NIST. (2024). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Link

-

Oak Ridge National Laboratory. (2024).[2] Lying in Wait: MOF Are Traps for Toxic Gases (Neutron Scattering Studies). Link

-

Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2,6-Naphthalenedicarboxylic-d6 Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and application of 2,6-Naphthalenedicarboxylic-d6 Acid, a deuterated form of 2,6-Naphthalenedicarboxylic acid. The isotopic labeling of this compound, where six hydrogen atoms are replaced by deuterium, makes it a valuable tool in various research and development applications, particularly in analytical chemistry and metabolic studies.

Section 1: Compound Profile

Chemical Identity and Properties

2,6-Naphthalenedicarboxylic-d6 Acid is a stable, isotopically labeled organic compound. Its properties are largely similar to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the presence of deuterium.

| Property | Value |

| Chemical Formula | C12H2D6O4 |

| Molecular Weight | ~222.23 g/mol |

| Appearance | Typically a beige or off-white powder[1][2] |

| Melting Point | >300 °C[1][3] |

| Solubility | Negligible in water[1][4] |

| CAS Number | 1141-38-4 (for the non-deuterated form)[5] |

Isotopic Labeling and its Significance

The replacement of hydrogen with deuterium provides a unique isotopic signature that can be readily detected by mass spectrometry. This makes 2,6-Naphthalenedicarboxylic-d6 Acid an excellent internal standard for quantitative analysis of its non-deuterated analog. Deuterated compounds are also instrumental in nuclear magnetic resonance (NMR) spectroscopy, as they can help to simplify complex spectra.[6][7]

Primary Applications in Research and Development

The unique properties of 2,6-Naphthalenedicarboxylic acid and its deuterated form lend them to several key applications in science and industry:

-

High-Performance Polymers: It is a crucial monomer for producing high-performance polyesters like Polyethylene Naphthalate (PEN) and Polybutylene Naphthalate (PBN).[8][9] These polymers exhibit superior thermal stability, mechanical strength, and gas barrier properties.[8]

-

Metal-Organic Frameworks (MOFs): This compound serves as a linker in the synthesis of MOFs, which are porous materials with applications in gas storage, separation, and catalysis.[3][8][10]

-

Pharmaceutical and Fine Chemical Synthesis: It is a valuable intermediate in the creation of various pharmaceutical compounds and fine chemicals.[8]

Section 2: Comprehensive Safety Protocols

While the toxicological properties of 2,6-Naphthalenedicarboxylic acid have not been fully investigated, it is crucial to handle it with care, following standard laboratory safety procedures.[1][2]

Hazard Identification and Risk Assessment

| Hazard | Description | Mitigation Measures |

| Skin and Eye Irritation | May cause skin and eye irritation upon contact.[1][5] | Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][5] |

| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation.[1][5] | Handle in a well-ventilated area or a fume hood to minimize dust generation.[1] |

| Allergic Skin Reaction | May cause an allergic skin reaction in some individuals.[5] | Avoid prolonged or repeated skin contact. |

| Flammability | The non-deuterated form is a combustible solid. | Keep away from heat, sparks, and open flames.[11] |

Personal Protective Equipment (PPE) - A Guideline Based on Best Practices

A risk-based approach should be taken when selecting PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or glasses are essential to prevent eye contact.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[1][5]

-

Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[1]

-

Respiratory Protection: If handling large quantities or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator is recommended.[1]

Emergency Procedures

-

Spills: In case of a spill, immediately clean it up to avoid generating dust.[1] Use dry clean-up procedures and place the material in a sealed container for disposal.[5] Ensure the area is well-ventilated.[1] For large spills, it may be necessary to alert emergency services.[5]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5] Seek medical attention.[1][2]

-

Skin Contact: Wash the affected skin with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[1] Get medical aid if irritation develops or persists.[1]

-

Inhalation: Move the individual to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1][2]

-

Ingestion: Do not induce vomiting.[1] If the person is conscious, have them rinse their mouth with water.[2] Seek medical attention.[1]

-

Fire: Use a water spray, carbon dioxide, dry chemical, or chemical foam to extinguish a fire.[4] As the material can burn, containers may rupture when heated.[5]

Section 3: Experimental Workflow and Handling Procedures

Receiving and Storage

Upon receiving 2,6-Naphthalenedicarboxylic-d6 Acid, it should be stored in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][5] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[1] Protecting containers from physical damage and regularly checking for leaks is also crucial.[5] For deuterated compounds, it is especially important to handle them in a dry, inert atmosphere to prevent the exchange of deuterium with hydrogen from atmospheric moisture.[6][12][13]

Step-by-Step Guide to Preparation of Solutions

-

Environment: Whenever possible, handle the compound in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and prevent H-D exchange.[13]

-

Weighing: Accurately weigh the desired amount of the solid compound using an analytical balance.

-

Solvent Selection: Choose a suitable deuterated or aprotic solvent to dissolve the compound. The choice of solvent will depend on the specific application.

-

Dissolution: Add the solvent to the weighed compound and mix thoroughly until fully dissolved. Sonication may be used to aid dissolution if necessary.

-

Storage of Solution: Store the prepared solution in a tightly sealed container, preferably with a septum cap, to prevent solvent evaporation and contamination. Store at a cool temperature and protect from light if the compound is light-sensitive.[12]

Workflow Diagram for a Typical Application (e.g., as an internal standard in mass spectrometry)

Caption: Workflow for using 2,6-Naphthalenedicarboxylic-d6 Acid as an internal standard.

Waste Disposal

All waste containing 2,6-Naphthalenedicarboxylic-d6 Acid should be treated as hazardous chemical waste.[14] It should be collected in a designated, properly labeled, and sealed container.[5] Dispose of the waste in accordance with local, state, and federal regulations.[5] It is often recommended to use a licensed chemical waste disposal service.[15] Do not dispose of this chemical down the drain or in the regular trash.[16]

Section 4: Advanced Considerations

Isotopic Purity and its Impact on Experimental Results

The isotopic purity of a deuterated compound is critical for its successful application, especially in quantitative analysis.[13] High isotopic enrichment ensures a distinct mass difference from the non-deuterated analog, which is essential for accurate quantification.

Potential for Isotopic Exchange

Hydrogen-deuterium (H-D) exchange is a reaction where a deuterium atom is replaced by a hydrogen atom from the surrounding environment.[13] To minimize this, it is crucial to:

-

Work in an inert and dry atmosphere.[13]

-

Use aprotic or deuterated solvents.[13]

-

Control the pH and temperature of solutions, as these factors can influence the rate of H-D exchange.[13]

Section 5: References

-

Cole-Parmer. 2,6-Naphthalenedicarboxylic acid Material Safety Data Sheet. [Link]

-

Eurisotop. NMR Solvents. [Link]

-

Labinsights. Selection Guide on Deuterated Solvents for NMR. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2,6-Naphthalenedicarboxylic Acid in Modern Material Science. [Link]

-

Synergy Recycling. Disposal of deuterium (D₂). [Link]

-

Novachem. DEUTERIUM OXIDE (D, 99.9%) Safety Data Sheet. [Link]

-

Thermo Fisher Scientific. 2,6-Naphthalenedicarboxylic acid Safety Data Sheet. [Link]

-

Wikipedia. 2,6-Naphthalenedicarboxylic acid. [Link]

-

AZoM. Exploring the Effects of Deuterated Solvents on Chemical Reactions and Spectroscopy Techniques. [Link]

-

Simon Fraser University. Hazardous Chemical Waste Manual. [Link]

-

Google Patents. Process for preparing 2,6-naphthalenedicarboxylic acid.

-

International Atomic Energy Agency. Materials flow, recycle and disposal for deuterium--tritium fusion. [Link]

-

ResearchGate. Synthesis of Metal-Organic Framework from Iron Nitrate and 2,6-Naphthalenedicarboxylic Acid and Its Application as Drug Carrier. [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. labinsights.nl [labinsights.nl]

- 7. Exploring the Effects of Deuterated Solvents on Chemical Reactions and Spectroscopy Techniques [tengerchemical.com]

- 8. nbinno.com [nbinno.com]

- 9. US6114575A - Process for preparing 2,6-naphthalenedicarboxylic acid - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. NMR Solvents | Eurisotop [eurisotop.com]

- 13. benchchem.com [benchchem.com]

- 14. sfu.ca [sfu.ca]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. dl.novachem.com.au [dl.novachem.com.au]

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Naphthalenedicarboxylic Acid Using 2,6-Naphthalenedicarboxylic-d6 Acid as an Internal Standard by LC-MS/MS

Abstract

This application note presents a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,6-Naphthalenedicarboxylic acid (2,6-NDA). The use of a stable isotope-labeled internal standard, 2,6-Naphthalenedicarboxylic-d6 acid (2,6-NDA-d6), ensures high accuracy and precision by compensating for matrix effects, variations in sample preparation, and instrument response fluctuations.[1][2] This method is particularly suited for researchers, scientists, and drug development professionals working with polymers like polyethylene naphthalate (PEN), where 2,6-NDA is a key monomer, as well as in metabolomics and other areas where precise quantification of dicarboxylic acids is crucial.[3]

Introduction

2,6-Naphthalenedicarboxylic acid is a fundamental building block for high-performance polymers, most notably polyethylene naphthalate (PEN), which is valued for its superior thermal and barrier properties.[3] Accurate quantification of residual or released 2,6-NDA from polymer matrices is critical for quality control, stability studies, and safety assessments. In biomedical research, the analysis of dicarboxylic acids in biological fluids can provide insights into various metabolic pathways and disease states.[4]

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of organic molecules due to its high sensitivity and selectivity.[4] However, challenges such as ion suppression or enhancement from complex sample matrices can compromise the accuracy of the results.[2] The use of a stable isotope-labeled internal standard (SIL-IS), which co-elutes with the analyte and has nearly identical chemical and physical properties, is the gold standard for mitigating these issues.[1][2] 2,6-Naphthalenedicarboxylic-d6 acid, with its six deuterium atoms, provides a distinct mass shift for clear differentiation from the unlabeled analyte in the mass spectrometer while ensuring analogous behavior during sample processing and analysis.[5]

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of 2,6-NDA using 2,6-NDA-d6 as an internal standard.

Chemical Structures

Experimental Protocol

Materials and Reagents

-

2,6-Naphthalenedicarboxylic acid (≥98% purity)

-

2,6-Naphthalenedicarboxylic-d6 Acid (≥98% purity, isotopic purity ≥98%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Polyethylene Naphthalate (PEN) sample (or other relevant matrix)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

pH meter

-

Heating block or water bath

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of 2,6-NDA and 2,6-NDA-d6 into separate 10 mL volumetric flasks. Dissolve in a small amount of 0.1 M NaOH and then bring to volume with a 50:50 mixture of acetonitrile and water.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 2,6-NDA primary stock solution with 50:50 acetonitrile/water to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the 2,6-NDA-d6 primary stock solution with 50:50 acetonitrile/water to a final concentration of 100 ng/mL.

Sample Preparation (from PEN Polymer)

This protocol describes the basic hydrolysis of a PEN sample to release the 2,6-NDA monomer.

-

Weighing: Accurately weigh approximately 100 mg of the PEN sample into a glass pressure tube.

-

Hydrolysis: Add 5 mL of 2 M NaOH to the tube. Seal the tube and heat at 120 °C for 24 hours to facilitate alkaline hydrolysis.

-

Cooling and Neutralization: Allow the sample to cool to room temperature. Carefully neutralize the solution to approximately pH 7 with 2 M HCl.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL 2,6-NDA-d6 internal standard spiking solution to the neutralized hydrolysate.

-

Acidification and Extraction: Acidify the solution to approximately pH 2-3 with 1 M HCl to precipitate the 2,6-NDA. Add 5 mL of a suitable organic solvent (e.g., a mixture of ethyl acetate and isopropanol) and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 90% Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UHPLC System |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions are proposed based on the fragmentation of the deprotonated molecular ions. The loss of a carboxyl group (-COOH, 45 Da) is a characteristic fragmentation pathway for carboxylic acids.[6]

| Compound | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Collision Energy (eV) |

| 2,6-NDA | 215.0 | 171.0 ([M-H-CO₂]⁻) | 20 |

| 215.0 | 127.0 ([M-H-2CO₂]⁻) | 35 | |

| 2,6-NDA-d6 | 221.0 | 176.0 ([M-H-CO₂]⁻) | 20 |

| 221.0 | 131.0 ([M-H-2CO₂]⁻) | 35 |

Note: Collision energies should be optimized for the specific instrument used.

Results and Discussion

Calibration and Linearity

A calibration curve is constructed by plotting the peak area ratio of the analyte (2,6-NDA) to the internal standard (2,6-NDA-d6) against the nominal concentration of the calibration standards. The method should demonstrate excellent linearity over the desired concentration range, with a correlation coefficient (r²) of ≥ 0.99.

Accuracy and Precision

The accuracy and precision of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations. According to FDA guidelines for bioanalytical method validation, the accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% at the LLOQ).[7]

The Role of the Internal Standard

The stable isotope-labeled internal standard is crucial for the robustness of this method. 2,6-NDA-d6 co-elutes with 2,6-NDA, ensuring that any variations during sample preparation (e.g., incomplete extraction, degradation) or instrumental analysis (e.g., injection volume variability, ion suppression) affect both the analyte and the internal standard proportionally.[1][2] This ratiometric approach allows for the accurate calculation of the analyte concentration, even in the presence of significant matrix effects.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the quantification of 2,6-Naphthalenedicarboxylic acid. The incorporation of 2,6-Naphthalenedicarboxylic-d6 acid as an internal standard is a critical component of the method, ensuring data of the highest quality and reliability. This protocol provides a solid foundation for researchers in polymer science, materials testing, and metabolomics to accurately determine the concentration of 2,6-NDA in various complex matrices. The method is designed to be compliant with regulatory expectations for analytical method validation.[7]

References

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).

- A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards. (2025). BenchChem. [Link not available]

- Deuterated Standards for LC-MS Analysis. (2025, November 8).

- Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. [Link not available]

- Naphthalene-2,6-dicarboxylic acid-d6 (Synonyms). (n.d.). MedchemExpress.com. [Link not available]

-

2,6-Naphthalenedicarboxylic acid. (n.d.). In Wikipedia. Retrieved February 16, 2026, from [Link]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. [Link not available]

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. [Link not available]

- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.).

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023, October 24). YouTube. [Link]

Sources

- 1. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. longdom.org [longdom.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Note: High-Performance LC-MS/MS Analysis of 2,6-Naphthalenedicarboxylic-d6 Acid

Abstract

This application note details a robust protocol for the quantification of 2,6-Naphthalenedicarboxylic acid (2,6-NDC) using its deuterated internal standard, 2,6-NDC-d6. 2,6-NDC is the primary monomer of Polyethylene Naphthalate (PEN) and a critical analyte in migration studies (food contact materials) and toxicological screening. This guide addresses specific challenges such as the compound's poor aqueous solubility, isomer separation (distinguishing 2,6-NDC from 1,4- or 1,5-isomers), and optimization of Negative Electrospray Ionization (ESI-) parameters.

Part 1: Chemical & Physical Foundation

Analyte Characteristics

Understanding the physicochemical properties of 2,6-NDC is prerequisite to successful method development. The d6-labeled internal standard contains six deuterium atoms on the naphthalene ring, ensuring that the mass shift is retained even after decarboxylation fragmentation in the MS source.

| Property | 2,6-NDC (Native) | 2,6-NDC-d6 (IS) |

| CAS Number | 1141-38-4 | 682321-46-6 |

| Formula | C₁₂H₈O₄ | C₁₂H₂D₆O₄ |

| MW | 216.19 g/mol | 222.23 g/mol |

| pKa | ~3.69 (COOH 1), ~4.60 (COOH 2) | Similar |

| Solubility | Insoluble in water/acid. Soluble in DMSO, DMF, and basic aqueous solutions (pH > 9). | Same |

Critical Handling: Stock Solution Preparation

CAUTION: A common failure point is the precipitation of 2,6-NDC in standard acidic LC mobile phases.

-

Primary Stock (1 mg/mL): Dissolve 2,6-NDC-d6 in DMSO or Methanol containing 1% Ammonium Hydroxide . Do not use pure water or acidic methanol.

-

Working Standards: Dilute stock solutions into a mixture of 50:50 Water:Methanol. Ensure the final concentration is within the solubility limit (< 100 µg/mL recommended for working curves).

Part 2: LC-MS/MS Method Development

Mass Spectrometry Parameters

2,6-NDC contains two carboxylic acid groups, making Negative Electrospray Ionization (ESI-) the mandatory mode. The fragmentation pattern typically involves the sequential loss of CO₂.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+, Agilent 6495, Waters TQ-XS) Ion Source: ESI Negative Mode Source Temperature: 450°C (Optimized for desolvation of dicarboxylic acids)

Table 1: MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | CE (V) | Type |

| 2,6-NDC | 215.0 [M-H]⁻ | 171.0 [M-H-CO₂]⁻ | 50 | -20 | Quantifier |

| 215.0 | 127.0 [M-H-2CO₂]⁻ | 50 | -35 | Qualifier | |

| 2,6-NDC-d6 | 221.0 [M-H]⁻ | 177.0 [M-H-CO₂]⁻ | 50 | -20 | Quantifier |

| 221.0 | 133.0 [M-H-2CO₂]⁻ | 50 | -35 | Qualifier |

Mechanism Note: The deuterium labels are located on the aromatic ring. Therefore, the loss of the carboxylic acid groups (CO₂, mass 44) does not remove the deuterium label, preserving the +6 Da mass shift in the product ions (171 vs 177).

Chromatographic Conditions

Separating 2,6-NDC from its structural isomers (e.g., 1,4-NDC) is critical, as they share isobaric transitions. A column with π-π interaction capability or polar embedding is superior to standard C18.

-

Column: Phenomenex Phenyl-Hexyl or Waters HSS T3 (2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~5.5). Note: Acetate buffer provides better ESI- signal than formate.

-

Mobile Phase B: Acetonitrile (100%).

-

Flow Rate: 0.35 mL/min.

-

Column Temp: 40°C.

Gradient Profile:

-

0.0 min: 5% B (Hold for 1 min to load polar acids)

-

1.0 - 6.0 min: Linear ramp to 60% B

-

6.0 - 7.0 min: Ramp to 95% B (Wash)

-

7.1 min: Re-equilibrate at 5% B

Part 3: Visualized Workflows

MS/MS Fragmentation Pathway

The following diagram illustrates the fragmentation logic used for MRM selection, confirming the stability of the d6 label.

Caption: Comparative fragmentation pathways for Native and Deuterated 2,6-NDC showing conserved mass shift.

Part 4: Sample Preparation Protocols

Protocol A: Migration Testing (Food Simulants)

Matrix: 3% Acetic Acid or 50% Ethanol (FDA/EU Standard Simulants).

-

Aliquot: Transfer 1.0 mL of the food simulant into a glass vial.

-

Spike IS: Add 20 µL of 2,6-NDC-d6 working solution (5 µg/mL in DMSO).

-

Buffer: Add 100 µL of 1M Ammonium Acetate (to adjust pH > 4, preventing precipitation).

-

Vortex: Mix for 30 seconds.

-

Filter: Pass through a 0.2 µm PTFE syringe filter directly into an autosampler vial.

-

Inject: 5 µL.

Protocol B: Biological Plasma (Toxicology)

Matrix: Human or Rat Plasma.

-

Aliquot: Transfer 100 µL of plasma to a 1.5 mL centrifuge tube.

-

Spike IS: Add 10 µL of 2,6-NDC-d6 (10 µg/mL).

-

Precipitation: Add 300 µL of Acetonitrile containing 1% Formic Acid .

-

Rationale: Acidic ACN ensures precipitation of proteins while keeping the dicarboxylic acid soluble in the organic layer.

-

-

Vortex/Centrifuge: Vortex 1 min; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Evaporation: Transfer supernatant to a clean tube. Evaporate to dryness under N₂ at 40°C.

-

Reconstitution: Reconstitute in 100 µL of 10% Methanol / 90% Water (with 5mM Ammonium Acetate) .

-

Critical: Do not reconstitute in 100% organic; peak shape will suffer.

-

-

Inject: 10 µL.

Analytical Workflow Diagram

Caption: Step-by-step analytical workflow from sample extraction to LC-MS/MS quantitation.

Part 5: Validation & Troubleshooting

Linearity and Range

-

Range: 1.0 ng/mL to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.995.

Matrix Effects

Due to the anionic nature of 2,6-NDC, phospholipid suppression in plasma can be significant.

-

Solution: The d6-IS perfectly compensates for matrix effects. However, if IS recovery drops below 50%, consider using a MAX (Mixed-Mode Anion Exchange) SPE cartridge instead of protein precipitation.

Isomer Cross-Talk

-

Issue: 1,4-NDC and 2,6-NDC have identical masses.

-

Validation: Inject a neat standard of 1,4-NDC. Ensure it is chromatographically resolved (Rs > 1.5) from the 2,6-NDC peak. If they co-elute, adjust the gradient slope or switch to a Phenyl-Hexyl column which offers better selectivity for aromatic isomers than C18.

References

-

National Institute of Standards and Technology (NIST). (2023). 2,6-Naphthalenedicarboxylic acid Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on the safety evaluation of the substance, 2,6-naphthalenedicarboxylic acid. EFSA Journal. Retrieved from [Link]

-

Brenz, F., Linke, S., & Simat, T. (2017). Qualitative and quantitative analysis of monomers in polyesters for food contact materials. Food Additives & Contaminants: Part A. Retrieved from [Link]

Precision Quantitation in Complex Matrices: A Definitive Guide to Isotope Dilution Mass Spectrometry (IDMS) using Deuterated Internal Standards

Abstract

In the quantitative analysis of small molecules within complex biological matrices (plasma, urine, tissue homogenates), matrix effects—specifically ionization suppression or enhancement—remain the primary source of analytical error.[1][2] This guide details the protocol for Isotope Dilution Mass Spectrometry (IDMS) , utilizing deuterated internal standards (d-IS) to correct for extraction efficiency, chromatographic anomalies, and ionization variability. By strictly adhering to the principles of "identical processing," this protocol ensures data integrity compliant with FDA Bioanalytical Method Validation guidelines.